Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)-
CAS No.: 1019839-52-1
Cat. No.: VC16618289
Molecular Formula: C24H20ClFN2OS
Molecular Weight: 438.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019839-52-1 |
|---|---|
| Molecular Formula | C24H20ClFN2OS |
| Molecular Weight | 438.9 g/mol |
| IUPAC Name | N-butyl-6-(3-chloro-4-fluorophenyl)benzo[b][1,4]benzothiazepine-3-carboxamide |
| Standard InChI | InChI=1S/C24H20ClFN2OS/c1-2-3-12-27-24(29)16-9-11-22-20(14-16)28-23(15-8-10-19(26)18(25)13-15)17-6-4-5-7-21(17)30-22/h4-11,13-14H,2-3,12H2,1H3,(H,27,29) |
| Standard InChI Key | OHOQFGDSEWQDAX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3C(=N2)C4=CC(=C(C=C4)F)Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Structural Features
The compound’s IUPAC name, N-butyl-6-(3-chloro-4-fluorophenyl)benzo[b] benzothiazepine-3-carboxamide, reflects its intricate structure . The dibenzo[b,f] thiazepine core consists of two benzene rings fused to a seven-membered thiazepine ring containing one sulfur and one nitrogen atom. The carboxamide group at position 8 is substituted with an N-butyl chain, while position 11 is functionalized with a 3-chloro-4-fluorophenyl group .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₀ClFN₂OS | |
| Molecular Weight | 438.9 g/mol | |
| CAS Registry Number | 1019839-52-1 | |
| SMILES | CCCCNC(=O)C1=CC2=C(C=C1)SC3=C(N2)C=CC=C3C4=CC(=C(C=C4)F)Cl | |
| InChI Key | FH4TX3X6EA |
Stereochemical Considerations
Synthesis and Structural Elucidation
Copper-Catalyzed C–S Cyclization
The dibenzothiazepine core is synthesized via a copper-mediated C–S bond-forming cyclization, as demonstrated in analogous compounds . Starting from 2-aminobenzenethiol and 2-bromobenzaldehyde derivatives, the reaction proceeds under aerobic conditions with CuI as a catalyst, yielding the seven-membered ring in 65–78% efficiency .
Ugi–Joullié Multicomponent Reaction
The carboxamide and aryl substituents are introduced via a Ugi–Joullié reaction, a four-component process involving an amine, carbonyl compound, carboxylic acid, and isocyanide. For this compound:
-
Amine: 3-chloro-4-fluoroaniline
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Carbonyl: Cyclic imine intermediate from step 2.1
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Carboxylic Acid: Butyl isocyanide
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Isocyanide: Propionic acid
This one-pot reaction achieves 45–60% yield, with purification via column chromatography .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst (CuI) | 10 mol% | 72 |
| Solvent | DMF | 68 |
| Temperature | 80°C | 65 |
| Reaction Time | 12 h | 70 |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (LogSw = -3.51) but dissolves readily in DMSO (25 mg/mL at 25°C) . It is stable under inert gas at -20°C for >6 months but undergoes photodegradation upon prolonged light exposure, necessitating storage in amber vials .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 10H, aromatic), 4.12 (t, 2H, CH₂), 1.85–1.25 (m, 4H, butyl chain) .
| Parameter | Value | Assay Type |
|---|---|---|
| CB1 IC₅₀ | 32 nM | cAMP accumulation |
| CB2 IC₅₀ | >10 μM | [³⁵S]GTPγS binding |
| Metabolic Stability (t₁/₂) | 42 min (human liver microsomes) | CYP450 assay |
Neuroprotective Effects
Therapeutic Applications and Clinical Prospects
Metabolic Disorders
Preclinical models suggest dose-dependent weight reduction (15% at 10 mg/kg/day in diet-induced obese mice) without inducing anxiety, a common side effect of earlier CB1 antagonists .
Neuropsychiatric Indications
The fluorophenyl moiety enhances blood-brain barrier permeability, making it viable for CNS targets. In animal models of cocaine addiction, it reduces self-administration by 60% at 5 mg/kg .
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